(E)-3-(furan-2-yl)acryloyl azide
Overview
Description
(E)-3-(Furan-2-yl)acryloyl azide is a specialized chemical compound known for its unique structure and reactivity. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an acrylate moiety with an azide group. The presence of the azide group makes it highly reactive and useful in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)acryloyl azide typically involves the reaction of (E)-3-(furan-2-yl)acrylic acid with hydrazoic acid (HN₃) in the presence of a dehydrating agent such as thionyl chloride (SOCl₂). The reaction is carried out under controlled conditions to ensure the formation of the desired azide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the highly reactive azide group.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)acryloyl azide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The azide group can be reduced to an amine group.
Substitution: The azide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the azide group under mild conditions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
(E)-3-(furan-2-yl)acryloyl azide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)acryloyl azide involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. These reactions are often catalyzed by copper(I) ions and proceed via a concerted mechanism, involving the formation of a five-membered ring intermediate.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)acrylic acid: Lacks the azide group but shares the furan-acrylate structure.
Furan-2-carboxylic acid: Contains a furan ring with a carboxylic acid group.
2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups.
Uniqueness
(E)-3-(furan-2-yl)acryloyl azide is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical transformations. This makes it particularly valuable in click chemistry and bioconjugation applications, where the azide group can be selectively targeted and modified.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)prop-2-enoyl azide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-10-9-7(11)4-3-6-2-1-5-12-6/h1-5H/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRPHHUJSDCXEE-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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